

What is the chemical structure of AZ5576?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ5576	
Cat. No.:	B10854754	Get Quote

An In-depth Technical Guide to AZ5576: A Selective CDK9 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **AZ5576**, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Properties

AZ5576 is a small molecule inhibitor with the following chemical properties:

- Chemical Name: N-((3R,4R)-4-acetamidocyclohexyl)-5-(4-fluoro-2-methoxyphenyl)picolinamide
- Molecular Formula: C21H24FN3O3[1]
- CAS Number: 2751721-40-9[1][2]
- SMILES: COc1cc(F)ccc1-c1ccnc(NC(=O)[C@H]2CC--INVALID-LINK--C[C@H]2)c1[1]

Mechanism of Action

AZ5576 is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[3][4] This



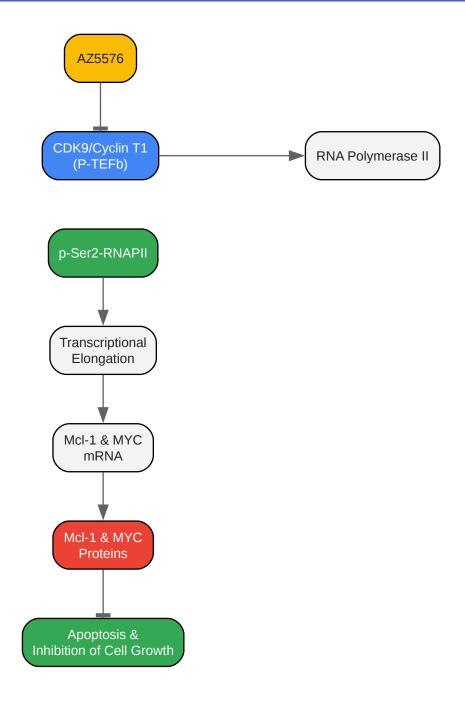




phosphorylation event is critical for the transition from abortive to productive transcription, allowing for the synthesis of full-length messenger RNA (mRNA).

By inhibiting the kinase activity of CDK9, **AZ5576** prevents the phosphorylation of RNAPII at Ser2.[2] This leads to a global suppression of transcriptional elongation, with a particularly profound effect on genes with short-lived mRNAs and proteins.[5][6] Among the key downstream targets of this inhibition are the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC.[5][6][7] The downregulation of these critical survival and proliferation factors ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][5] This mechanism of action makes **AZ5576** a promising therapeutic agent for hematological malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), that are often dependent on high levels of MYC and Mcl-1.[5][7]





Click to download full resolution via product page

Caption: Signaling pathway of **AZ5576** in inhibiting CDK9-mediated transcription.

Quantitative Data

The inhibitory activity of **AZ5576** has been quantified in various assays. The following table summarizes the key potency metrics.



Target/Process	Assay Type	Value (IC50)	References
CDK9	Enzymatic Assay	<5 nM	[2][3][6][8][9]
Phosphorylation of Ser2-RNAPII	Cellular Assay	96 nM	[3][6][8][9]
Cell Viability in NHL cell lines	Cellular Assay	<520 nM	[6][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cellular effects of **AZ5576**.

Western Blot Analysis of CDK9 Inhibition

This protocol is designed to detect changes in the phosphorylation of RNAPII at Ser2, as well as the protein levels of downstream targets McI-1 and MYC, following treatment with AZ5576.

Materials:

- Cancer cell line of interest (e.g., DLBCL cell line)
- · Complete cell culture medium
- AZ5576 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

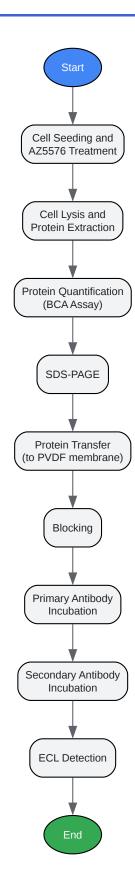


- Primary antibodies (anti-pSer2-RNAPII, anti-Mcl-1, anti-MYC, anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with the desired concentrations of AZ5576 or vehicle control (DMSO) for the specified time (e.g., 6, 12, or 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and apply ECL substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.





Click to download full resolution via product page

Caption: Experimental workflow for Western Blot analysis of AZ5576-treated cells.



Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with **AZ5576**.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- Treated cells
- Flow cytometer

Procedure:

- Cell Harvesting: Collect both adherent and floating cells after treatment with AZ5576.
- Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive,
 PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol uses Propidium Iodide (PI) staining to analyze the cell cycle distribution of cells treated with **AZ5576**.

Materials:

- Treated cells
- PI staining solution (containing RNase A)
- 70% ethanol



Flow cytometer

Procedure:

- Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
- Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. AZ5576 | 2751721-40-9 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibitors in cancer research PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [What is the chemical structure of AZ5576?]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10854754#what-is-the-chemical-structure-of-az5576]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com